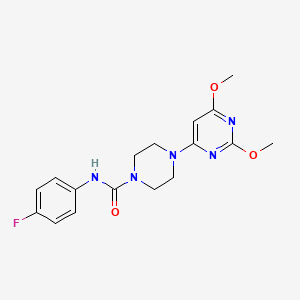
4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and herbicide applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a pyrimidine and a fluorophenyl moiety. Its chemical formula is C16H19FN4O3.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Studies have indicated that compounds similar to this one exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of nucleoside transporters, which are crucial in cancer cell metabolism.
- Herbicidal Properties : As indicated in patent literature, derivatives of pyrimidine compounds have shown high herbicidal efficacy against a range of weeds, suggesting potential agricultural applications .
- Urease Inhibition : Recent studies have evaluated the urease inhibition activity of related compounds, which could imply similar effects for the target compound. Urease inhibitors are important in treating conditions related to urease-producing bacteria .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications to the chemical structure can enhance biological activity:
- Pyrimidine Substitution : The presence of the dimethoxypyrimidine group appears to enhance binding affinity to target enzymes and receptors.
- Fluorophenyl Group : The introduction of a fluorine atom in the phenyl ring has been shown to increase lipophilicity and improve bioavailability .
Case Studies
- Inhibition of Equilibrative Nucleoside Transporters (ENTs) :
- Cytotoxicity Assessment :
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-7-9-23(10-8-22)17(24)19-13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHWDSCVKBEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













